molecular formula C14H11NO2 B12146145 Furan-2-yl(isoquinolin-1-yl)methanol

Furan-2-yl(isoquinolin-1-yl)methanol

Cat. No.: B12146145
M. Wt: 225.24 g/mol
InChI Key: HAOHDEQITLWMIZ-UHFFFAOYSA-N
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Description

Furan-2-yl(isoquinolin-1-yl)methanol is an organic compound with the molecular formula C14H11NO2. It contains a furan ring and an isoquinoline ring connected by a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(isoquinolin-1-yl)methanol typically involves the reaction of isoquinoline derivatives with furan derivatives under specific conditions. One common method is the condensation reaction between isoquinoline and furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(isoquinolin-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl(isoquinolin-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of Furan-2-yl(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethanol
  • Isoquinolin-1-ylmethanol
  • Furan-2-yl(isoquinolin-1-yl)ketone

Uniqueness

Furan-2-yl(isoquinolin-1-yl)methanol is unique due to its combination of a furan ring and an isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

furan-2-yl(isoquinolin-1-yl)methanol

InChI

InChI=1S/C14H11NO2/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H

InChI Key

HAOHDEQITLWMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O

Origin of Product

United States

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